

A Comprehensive Safety and Handling Guide for 8-Bromo-3-chloroisoquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **8-Bromo-3-chloroisoquinoline**

Cat. No.: **B1373807**

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the safe handling, storage, and emergency procedures for **8-Bromo-3-chloroisoquinoline**. As a halogenated heterocyclic compound, it serves as a valuable intermediate in medicinal chemistry and materials science. A thorough understanding of its material safety profile is paramount for ensuring laboratory safety and experimental integrity. This guide synthesizes data from authoritative sources to provide a practical and comprehensive safety framework.

Chemical Identity and Physicochemical Properties

8-Bromo-3-chloroisoquinoline is an organic compound featuring an isoquinoline core substituted with both bromine and chlorine atoms.^[1] Its precise identification is critical for regulatory compliance and accurate experimental documentation.

Table 1: Chemical Identifiers

Identifier	Value	Source
IUPAC Name	8-bromo-3-chloroisoquinoline	PubChem[1]
CAS Number	1029720-63-5	PubChem[1]
Molecular Formula	C ₉ H ₅ BrCIN	PubChem[1]
Molecular Weight	242.50 g/mol	PubChem[1]
Canonical SMILES	C1=CC2=CC(=NC=C2C(=C1)Br)Cl	PubChem[1]

| InChIKey | DBTXKDKSTIONNI-UHFFFAOYSA-N | [PubChem\[1\]](#) |

The physicochemical properties of a compound dictate its behavior under various experimental conditions and are essential for developing appropriate handling and storage protocols. The data below are primarily computed properties, as extensive experimental data for this specific molecule are not widely published.

Table 2: Computed Physicochemical Properties

Property	Value	Source
XLogP3	3.8	PubChem[1]
Hydrogen Bond Donor Count	0	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	0	PubChem[1]

| Monoisotopic Mass | 240.92939 Da | [PubChem\[1\]](#) |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), **8-Bromo-3-chloroisoquinoline** is classified as hazardous.[\[1\]](#) The primary risks are associated with acute toxicity via multiple

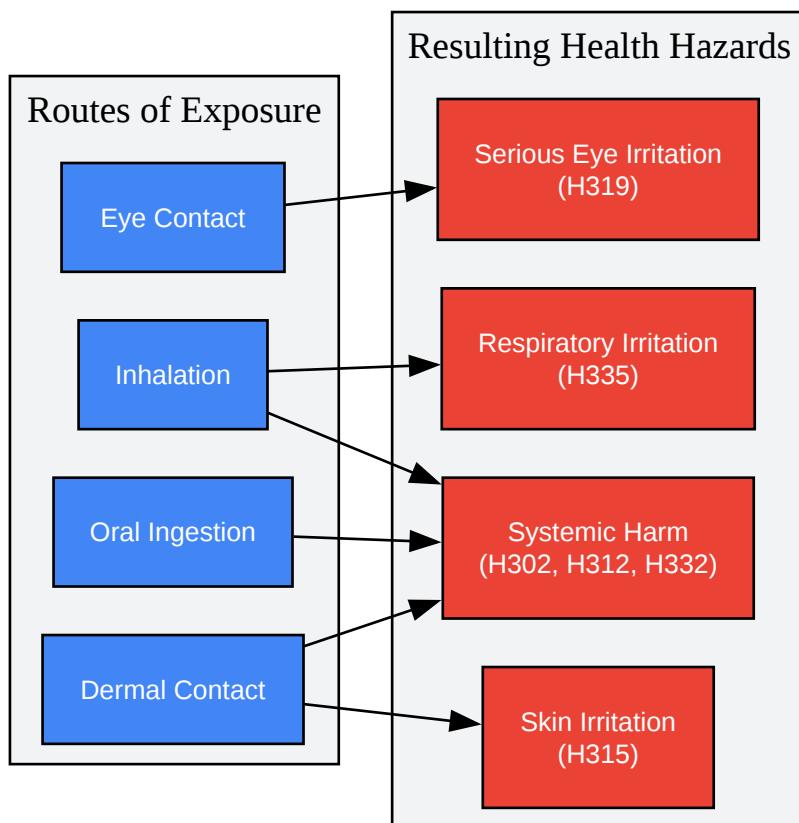

exposure routes and irritation to the skin, eyes, and respiratory system.[1][2] Understanding these hazards is the first step in implementing effective safety controls.

Table 3: GHS Hazard Classification

Hazard Class	Code	Hazard Statement	Source
Acute Toxicity, Oral	H302	Harmful if swallowed	PubChem[1][2]
Acute Toxicity, Dermal	H312	Harmful in contact with skin	PubChem[1][2]
Acute Toxicity, Inhalation	H332	Harmful if inhaled	PubChem[1][2]
Skin Corrosion/Irritation	H315	Causes skin irritation	PubChem[1][2]
Serious Eye Damage/Irritation	H319	Causes serious eye irritation	PubChem[1][2]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | PubChem[1] |

The following diagram illustrates the pathways from exposure to potential health effects, providing a clear visual summary of the compound's toxicological profile.

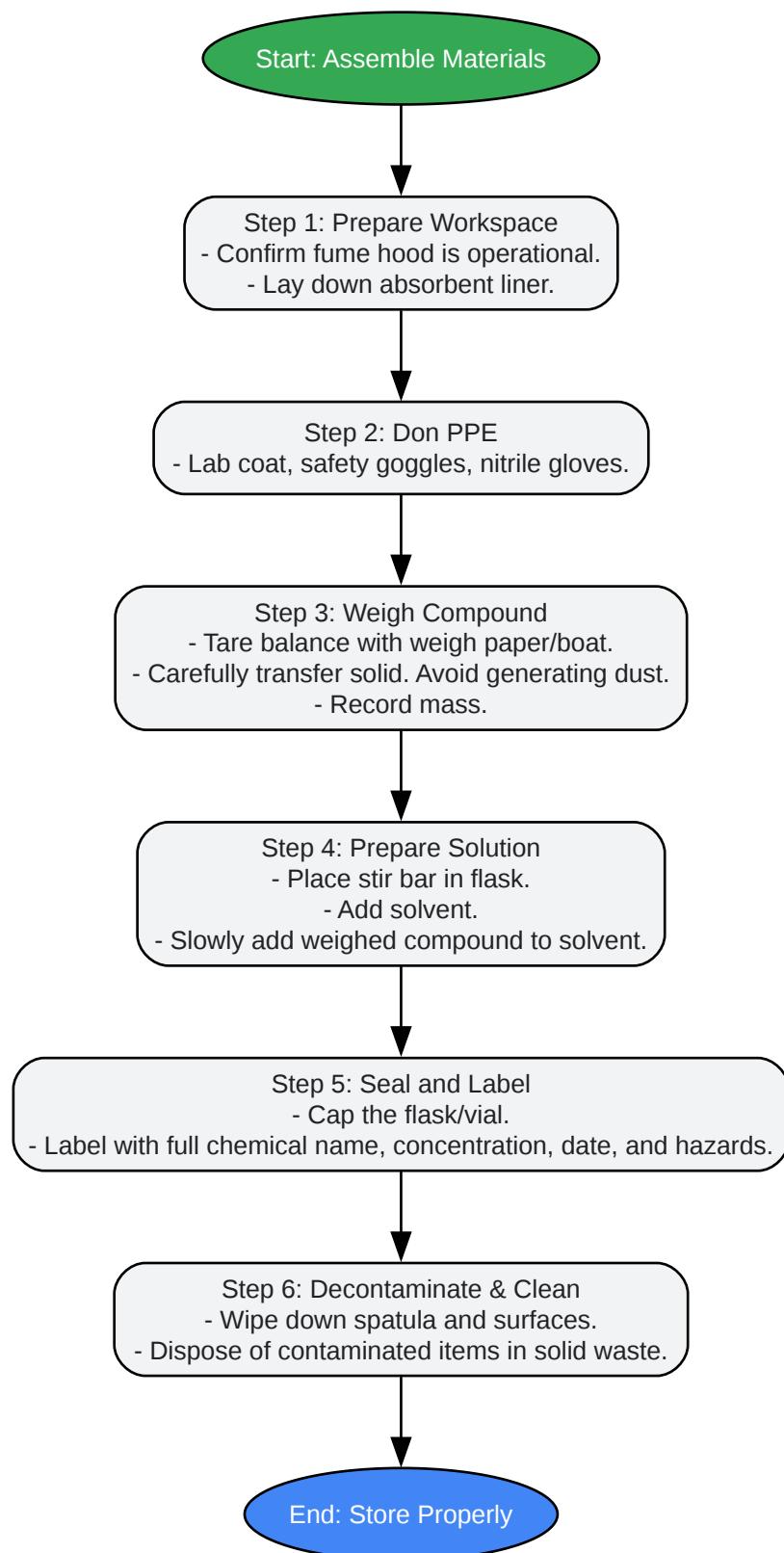
[Click to download full resolution via product page](#)

Caption: GHS hazard pathways for **8-Bromo-3-chloroisoquinoline**.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

Engineering Controls and Personal Protective Equipment (PPE)


The causality for these controls is directly linked to the identified hazards:

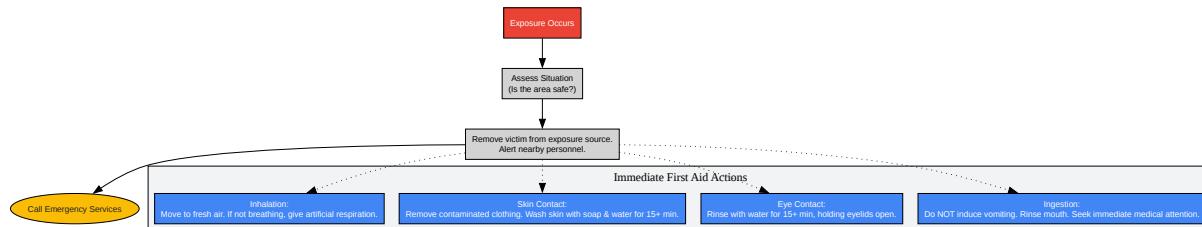
- Chemical Fume Hood: Mandatory for all manipulations. This is the primary engineering control to mitigate the "Harmful if inhaled" (H332) and "May cause respiratory irritation" (H335) hazards by containing vapors and dust.^{[3][4]}

- Eyewash Stations and Safety Showers: Must be readily accessible. Their proximity is crucial for immediate decontamination in the event of accidental eye (H319) or skin (H315) contact. [4]
- Personal Protective Equipment (PPE):
 - Eye Protection: Chemical safety goggles or a face shield are required to prevent serious eye irritation.[4]
 - Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for integrity before use and change them frequently, especially after direct contact. This addresses the "Harmful in contact with skin" (H312) and "Causes skin irritation" (H315) warnings.[4]
 - Body Protection: A lab coat must be worn to protect against skin contact.[4]

Standard Protocol for Weighing and Solution Preparation

This protocol is designed as a self-validating system, where each step minimizes exposure.

[Click to download full resolution via product page](#)


Caption: Workflow for safe handling and solution preparation.

Step-by-Step Methodology:

- Preparation: Ensure a chemical fume hood is certified and operational. Place an absorbent, disposable liner on the work surface.
- Don PPE: Put on a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.[\[4\]](#)
- Weighing: Inside the fume hood, carefully transfer the required amount of **8-Bromo-3-chloroisoquinoline** onto a weigh boat or paper. The key is to minimize the generation of airborne dust.
- Dissolution: Add the desired solvent to your reaction vessel first, then slowly add the weighed solid. This prevents clumping and reduces the chance of splashing the solid material.
- Labeling: Immediately cap and label the container with the full chemical name, concentration, solvent, date, and appropriate GHS pictograms.
- Decontamination: Wipe down the spatula and any surfaces that may have been contaminated. Dispose of the weigh boat and any contaminated wipes in a designated solid hazardous waste container.
- Final Steps: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[\[5\]](#)

Emergency Procedures and First Aid

In the event of an exposure, immediate and correct action is critical. The following procedures are based on standard chemical safety guidelines.

[Click to download full resolution via product page](#)

Caption: Decision tree for initial response to chemical exposure.

- Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (if trained) and seek immediate medical attention.[3][6]
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice.[3][6]
- Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
- Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Storage and Disposal

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][6] Keep away from incompatible materials such as strong oxidizing agents.[3] Storing under an inert atmosphere may be considered to ensure long-term stability.[6]
- Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways. The material and its container must be disposed of as hazardous waste.[3]

Stability and Reactivity

- Chemical Stability: The compound is expected to be stable under recommended storage conditions.
- Incompatible Materials: Avoid contact with strong oxidizing agents, which can lead to vigorous reactions.[3]
- Hazardous Decomposition Products: Upon combustion, it may emit toxic fumes including carbon oxides, nitrogen oxides, hydrogen bromide, and hydrogen chloride.

This guide provides a foundational understanding of the safety requirements for handling **8-Bromo-3-chloroisoquinoline**. Always consult the specific Safety Data Sheet provided by your supplier before use and adhere to your institution's safety protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 8-Bromo-3-chloroisoquinoline | C9H5BrClN | CID 51341978 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [A Comprehensive Safety and Handling Guide for 8-Bromo-3-chloroisoquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1373807#8-bromo-3-chloroisoquinoline-material-safety-data-sheet-msds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com